(4-Methyl-7-nitro-1H-indol-2-yl)methanol
CAS No.:
Cat. No.: VC15977827
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | (4-methyl-7-nitro-1H-indol-2-yl)methanol |
| Standard InChI | InChI=1S/C10H10N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-4,11,13H,5H2,1H3 |
| Standard InChI Key | VXHRYOHHRUTXDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])CO |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Registry Information
(4-Methyl-7-nitro-1H-indol-2-yl)methanol is systematically identified by the CAS Registry Number 1956321-88-2, ensuring unambiguous global classification . The IUPAC name reflects its substitution pattern: a methanol group (-CHOH) at position 2, a methyl group (-CH) at position 4, and a nitro group (-NO) at position 7 on the indole scaffold. Table 1 consolidates key identifiers.
Table 1: Chemical Identification Data
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 1956321-88-2 | |
| Molecular Formula | ||
| Molecular Weight | 206.20 g/mol | |
| Synonyms | Not widely standardized |
Structural Analysis
The indole core consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituent positions critically influence electronic and steric properties:
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Nitro Group (Position 7): Electron-withdrawing nature reduces electron density at the indole nucleus, potentially enhancing stability toward electrophilic attacks .
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Methyl Group (Position 4): Introduces steric hindrance, which may modulate intermolecular interactions or binding affinities in biological systems .
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Methanol Group (Position 2): Provides a hydroxyl (-OH) site for hydrogen bonding or derivatization reactions, a common strategy in prodrug design .
Despite the availability of structural data, crystallographic parameters such as bond angles and torsion values remain unreported, highlighting a gap in the literature.
Physical and Chemical Properties
Molecular Weight and Solubility
With a molecular weight of 206.20 g/mol, (4-Methyl-7-nitro-1H-indol-2-yl)methanol falls within the range of small-molecule research compounds . Solubility data are absent from available sources, but the presence of polar functional groups (nitro and hydroxyl) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Hydrophobic contributions from the methyl group and aromatic system may limit aqueous solubility, a common challenge in drug formulation.
Synthesis and Production Pathways
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.
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Nitro Group Introduction: Electrophilic nitration using nitric acid-sulfuric acid mixtures, though regioselectivity must be controlled.
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Methanol Group Installation: Reduction of a carboxylic acid or ester intermediate using lithium aluminum hydride (LiAlH) .
The absence of published procedures for this specific compound underscores the need for methodological development.
| Code | Phrase |
|---|---|
| P101 | If medical advice is needed, have product container or label at hand |
| P102 | Keep out of reach of children |
| P233 | Keep container tightly closed |
| P264 | Wash hands thoroughly after handling |
| P280 | Wear protective gloves/eye protection |
Handling requires inert atmosphere conditions (P231) and explosion-proof equipment (P241) due to unspecified reactivity risks .
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